molecular formula C4H8N2O2 B032542 4-(Aminomethyl)-1,3-oxazolidin-2-one CAS No. 166395-15-9

4-(Aminomethyl)-1,3-oxazolidin-2-one

Cat. No.: B032542
CAS No.: 166395-15-9
M. Wt: 116.12 g/mol
InChI Key: SEMURSKJWYPYKW-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1,3-oxazolidin-2-one is an organic compound that features a five-membered ring containing an oxygen and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate amine with a carbonyl compound under controlled conditions. One common method is the cyclization of an amino alcohol with a carbonyl compound, such as formaldehyde, under acidic or basic conditions. This reaction forms the oxazolidinone ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(Aminomethyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-Aminobenzoic acid
  • 4-(Aminomethyl)piperidine

Uniqueness

4-(Aminomethyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which imparts specific chemical and physical properties

Properties

IUPAC Name

4-(aminomethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-1-3-2-8-4(7)6-3/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMURSKJWYPYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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